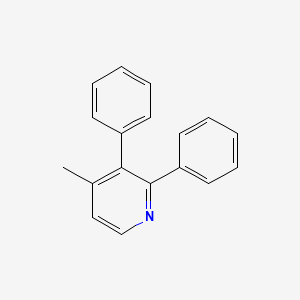

4-Methyl-2,3-diphenylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15N |

|---|---|

Molecular Weight |

245.3 g/mol |

IUPAC Name |

4-methyl-2,3-diphenylpyridine |

InChI |

InChI=1S/C18H15N/c1-14-12-13-19-18(16-10-6-3-7-11-16)17(14)15-8-4-2-5-9-15/h2-13H,1H3 |

InChI Key |

SLFQXPJDEWMICP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2,3 Diphenylpyridine

Mechanisms of Pyridine (B92270) Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyridine, especially when a good leaving group is present at an activated position (C2, C4, or C6). The reaction is facilitated by the nitrogen atom's ability to stabilize the anionic intermediate formed during the substitution process.

Addition-Elimination Pathways

The most common mechanism for SNAr on pyridine derivatives is the addition-elimination pathway. This process involves two main steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. For pyridine derivatives, attack at the C2 and C4 positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

Elimination: The leaving group departs, and the aromaticity of the pyridine ring is restored.

In the case of 4-Methyl-2,3-diphenylpyridine, the C2 and C4 positions are substituted with phenyl and methyl groups, respectively, which are not typical leaving groups. However, if a derivative containing a leaving group (e.g., a halogen) at the C6 position were considered, SNAr would be a viable reaction pathway. The attack of a nucleophile at C6 would produce an intermediate where the negative charge is stabilized by the ring nitrogen. The reaction rate and feasibility would be influenced by the steric hindrance presented by the adjacent phenyl group at C2. Kinetic studies on substituted 2-methoxy-nitropyridines have shown that the initial nucleophilic addition is typically the rate-determining step.

| Reactant Example | Nucleophile | Position of Leaving Group | Key Feature |

| 2-Chloropyridine | NH₃ | C2 | N-atom stabilizes intermediate. |

| 4-Fluoropyridine | NaOEt | C4 | N-atom stabilizes intermediate via resonance. |

| 3-Substituted 2,6-dichloropyridines | 1-Methylpiperazine | C2 / C6 | Regioselectivity influenced by C3 substituent's steric bulk. |

| 4-Iodopyridine | P(p-anisole)₃ | C4 | Reaction proceeds via a proposed N-phosphonium pyridinium (B92312) intermediate. |

Evidence and Role of Pyridyne Intermediates

An alternative mechanism for nucleophilic substitution on aromatic rings involves highly reactive, transient species known as arynes, or in this context, "pyridynes." Pyridynes are typically generated from halopyridines under strong basic conditions or from other precursors via elimination reactions. Unlike the addition-elimination pathway, this mechanism does not require the leaving group and the incoming nucleophile to be at the same position.

The existence of pyridyne intermediates is supported by experiments where substitution occurs at a position adjacent to the one originally bearing the leaving group. For instance, the reaction of 3-halopyridines with strong bases like potassium amide can yield a mixture of 3- and 4-aminopyridines, which is explained by the formation of a 3,4-pyridyne intermediate that can be attacked at either C3 or C4.

For a molecule like this compound, a hypothetical 5,6-dihalo derivative could potentially form a 5,6-pyridyne intermediate. The subsequent nucleophilic attack would likely show regioselectivity influenced by the electronic and steric effects of the existing substituents. Computational studies on 2,3-pyridyne suggest that the cumulenic resonance structure is favored, making the C2 position more susceptible to nucleophilic attack. In substituted pyridynes, aryne distortion induced by electron-withdrawing substituents can govern the regioselectivity of nucleophilic addition. However, some studies of substitution reactions on 3-halopyridines have shown regioselective product formation without evidence of 2- or 4-substituted products, suggesting the reaction did not proceed via a pyridyne intermediate in those specific cases.

Electrophilic Aromatic Substitution on the Pyridine Core

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult than on benzene (B151609). The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, creating a pyridinium ion. This positive charge further deactivates the ring, making reactions sluggish and requiring harsh conditions.

When substitution does occur, it preferentially takes place at the C3 (meta) position. Attack at the C2 or C4 positions would result in an unstable resonance structure in the intermediate carbocation where the positive charge is placed directly on the already electron-deficient nitrogen atom.

For this compound, the situation is complex:

The pyridine ring itself is strongly deactivated.

The methyl group at C4 is an activating group, while the phenyl groups at C2 and C3 are deactivating via induction.

The positions most susceptible to attack on the pyridine core are C5 and C3. Since C3 is blocked, any SEAr on the pyridine ring would be directed to the C5 position.

The two phenyl rings at C2 and C3 are also potential sites for electrophilic attack. The pyridine ring acts as a deactivating, meta-directing substituent on these phenyl rings.

Therefore, a competition exists between substitution at the C5 position of the heavily deactivated pyridine core and substitution at the meta-positions of the attached phenyl rings. The reaction outcome would depend heavily on the specific electrophile and reaction conditions. An alternative strategy to functionalize the pyridine ring is to first perform an N-oxidation, which activates the C2 and C4 positions towards electrophiles, followed by deoxygenation.

Radical Reactions and Their Application to Pyridine Functionalization

Radical reactions provide a powerful and complementary approach to functionalizing the electron-deficient pyridine ring. The classic Minisci reaction, for instance, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine. Protonation increases the electrophilicity of the ring, making it highly susceptible to radical attack, which typically occurs at the C2 and C4 positions.

In this compound, the C2 and C4 positions are blocked by the phenyl and methyl groups, respectively. This leaves the C6 position as the most electron-deficient and sterically accessible site for radical attack. A Minisci-type functionalization would be expected to proceed with high regioselectivity at C6. The reaction would involve the generation of an alkyl radical in the presence of an acid, which protonates the pyridine nitrogen. The radical then adds to the C6 position, and subsequent oxidation restores aromaticity, yielding a 6-substituted product.

Modern developments in radical chemistry have expanded the scope of pyridine functionalization, often using photochemical methods to generate radicals under milder conditions. These methods allow for the introduction of a wide variety of functional groups onto the pyridine scaffold. For polysubstituted pyridines, the regioselectivity of radical attack can be reliably predicted based on the electronic and steric properties of the existing substituents.

Photochemical Reactivity of Pyridine Systems

The photochemical behavior of pyridines can lead to unique transformations not accessible through thermal reactions. Upon irradiation, pyridines can undergo various reactions, including isomerizations and additions.

Photochemical Alkylation Mechanisms

Photochemical methods have been developed for the alkylation of electron-deficient heteroarenes, including pyridines. These reactions can often be performed under mild conditions, using simple alcohols or ethers as the alkylating agents without the need for transition metal catalysts or stoichiometric oxidants.

The general mechanism for the photochemical alkylation of a heteroarene like pyridine involves the direct excitation of the protonated molecule. In the presence of an alcohol such as methanol, a hydrogen atom transfer can occur, generating a hydroxyalkyl radical. This nucleophilic radical then attacks the electron-deficient protonated pyridine ring.

For this compound, this reaction would be expected to proceed with high regioselectivity. Following protonation and photochemical excitation, the generated alkyl radical would preferentially attack the most electron-deficient and accessible position, which is C6. Research on the photochemical methylation of 2,6-diphenylpyridine, a close structural analog, demonstrated that the reaction proceeds efficiently to yield the methylated product. This suggests that this compound would similarly undergo photochemical alkylation at the C6 position.

| Heteroarene Substrate | Alkylating Agent | Irradiation Source | Product Position | Yield (%) |

| 2,6-Diphenylpyridine | Methanol | UVA LEDs | C4 (Methylation) | 82 |

| 2-Phenylpyridine | Methanol | UVA LEDs | C4/C6 (Methylation) | 59 |

| 2-Phenylquinoline | Methanol | 410 nm LEDs | C4 (Methylation) | >95 |

| Phenanthridine | Methanol | 410 nm LEDs | C6 (Methylation) | >95 |

Photochemical Reduction Pathways

The photochemical reduction of pyridine derivatives, including structures analogous to this compound, often proceeds through radical intermediates upon photoexcitation. A common pathway involves the single-electron transfer (SET) to a protonated pyridine species, known as a pyridinium ion. acs.orgnih.gov This process harnesses the unique reactivity of pyridinyl radicals, which are generated from the reduction of these pyridinium ions. acs.org

The general mechanism can be outlined in several key steps:

Protonation: The pyridine nitrogen is first protonated by a Brønsted acid, forming a pyridinium ion. This step increases the electron-accepting ability of the aromatic system. acs.org

Photoexcitation/Electron Transfer: Upon irradiation with light, often in the presence of a photosensitizer or as part of an electron donor-acceptor (EDA) complex, a single-electron transfer occurs, reducing the pyridinium ion to a pyridinyl radical. nih.govnih.gov

Radical Coupling: The resulting pyridinyl radical is a reactive intermediate that can couple with other radical species present in the reaction medium. acs.org

This photochemical strategy offers a distinct approach to functionalization that diverges from classical methods like the Minisci reaction, which typically involves the addition of nucleophilic radicals to an electron-deficient protonated azine. nih.gov The photochemical pathway via pyridinyl radicals allows for different regioselectivity and can be used to form new carbon-carbon bonds under mild conditions. acs.orgnih.gov

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Acidification | Protonation of the pyridine nitrogen atom to form a pyridinium ion. | Pyridinium Ion |

| 2. Photoinduced SET | Single-electron transfer to the pyridinium ion upon visible-light irradiation. | Pyridinyl Radical |

| 3. Radical Reaction | The pyridinyl radical engages in subsequent reactions, such as coupling with another radical. | Final Product |

Advanced Derivatization Strategies for this compound

Functionalization at the Methyl Group (e.g., Activation by In-Ring Nitrogen Protonation)

The methyl group at the C4 position of this compound is a key site for functionalization. The reactivity of this group is significantly influenced by the electronic properties of the pyridine ring. A primary strategy for activating the C-H bonds of the methyl group is through the protonation of the in-ring nitrogen atom.

Protonation or quaternization of the pyridine nitrogen enhances the electron-withdrawing nature of the ring, which in turn increases the acidity of the protons on the C4-methyl group. This facilitates deprotonation by a base to form a carbanionic intermediate. This intermediate can then react with various electrophiles, allowing for the construction of more complex molecular architectures.

Alternatively, the methyl group can be functionalized through oxidation. For instance, the gas-phase oxidation of 4-methylpyridine (B42270) (4-picoline) over vanadium oxide catalysts proceeds via hydrogen abstraction from the methyl group. ijcce.ac.ir This process can lead to the formation of pyridine-4-carbaldehyde and isonicotinic acid, demonstrating a pathway to introduce oxygen-containing functional groups. ijcce.ac.ir

| Activation Method | Mechanism | Potential Products |

|---|---|---|

| N-Protonation/Alkylation | Increases acidity of methyl protons, enabling deprotonation and reaction with electrophiles. | Elongated alkyl chains, alcohols (via aldehydes), etc. |

| Catalytic Oxidation | Hydrogen abstraction from the methyl group, followed by reaction with lattice oxygen. ijcce.ac.ir | Aldehydes, carboxylic acids. ijcce.ac.ir |

| Radical C-H Functionalization | Direct hydrogen atom transfer from the methyl group to a photochemically generated radical. princeton.edu | Alkylated or otherwise functionalized side chains. |

Modification of Phenyl Substituents

The two phenyl groups at the C2 and C3 positions offer further opportunities for derivatization through electrophilic aromatic substitution. The pyridine ring acts as an electron-withdrawing group, which deactivates the attached phenyl rings towards electrophilic attack compared to unsubstituted benzene. This deactivating effect directs incoming electrophiles primarily to the ortho and para positions of each phenyl ring, though the meta position may also be substituted to a lesser extent.

Steric hindrance from the bulky pyridine core and the adjacent phenyl group will play a significant role in determining the regioselectivity of these reactions. For the C2-phenyl group, the ortho positions are sterically hindered, potentially favoring substitution at the para position. For the C3-phenyl group, one ortho position is similarly hindered by the C2-phenyl group.

Common electrophilic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (-Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide and a Lewis acid catalyst.

| Reaction | Typical Reagents | Potential Functional Group | Directing Effect |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Ortho, Para |

| Bromination | Br₂, FeBr₃ | -Br | Ortho, Para |

| Acylation | RCOCl, AlCl₃ | -COR | Ortho, Para |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H | Ortho, Para |

Regioselective Functionalization of the Pyridine Ring

Direct functionalization of the pyridine ring in this compound presents a challenge due to the existing substituents. The remaining unsubstituted positions are C5 and C6. The electron-donating methyl group and the electron-withdrawing phenyl groups create a complex electronic environment that influences the regioselectivity of further reactions.

Modern methods for C-H functionalization are crucial for selectively modifying these positions. rsc.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective introduction of new functional groups onto pyridine rings. eurekaselect.com For instance, rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes can produce substituted pyridines with high regioselectivity. nih.gov

The specific directing effects of the existing substituents would need to be carefully considered:

The 2-phenyl and 3-phenyl groups may sterically hinder access to adjacent positions.

The 4-methyl group is an ortho, para-director for electrophilic attack, but the pyridine ring is generally resistant to such reactions. For nucleophilic attack, it offers little electronic direction.

Strategies often involve the use of directing groups or leveraging the inherent reactivity patterns of the substituted ring. rsc.org For example, metalation at the C6 position followed by quenching with an electrophile could be a viable pathway, as C6 is ortho to the ring nitrogen.

Oxidation and Reduction Processes of the Pyridine Nucleus

The pyridine nucleus of this compound can undergo both oxidation and reduction to yield different classes of compounds.

Oxidation: The most common oxidation reaction for pyridines is the formation of the corresponding Pyridine-N-oxide by treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid. The resulting N-oxide is a versatile intermediate. The N-oxide oxygen atom increases the electron density at the C2, C4, and C6 positions, making them more susceptible to electrophilic substitution. It also activates the C2 and C6 positions for nucleophilic attack.

Reduction: Reduction of the pyridine ring can lead to dihydropyridine, tetrahydropyridine (B1245486), or fully saturated piperidine (B6355638) derivatives.

Catalytic Hydrogenation: Complete reduction of the aromatic ring to a piperidine ring can be achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium under hydrogen pressure.

Chemical Reduction: Reagents like sodium borohydride (B1222165) can reduce pyridinium salts to 1,2- or 1,4-dihydropyridines. One-electron reduction of related pyridinium species has been shown to produce radicals that can dimerize or disproportionate to yield tetrahydropyridine and dihydropyridinium ions. nih.gov

| Process | Typical Reagents | Primary Product | Key Features |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Pyridine-N-oxide | Activates the ring for further functionalization. |

| Full Reduction | H₂, Pd/C or PtO₂ | Piperidine | Complete saturation of the heterocyclic ring. |

| Partial Reduction | NaBH₄ (on pyridinium salt) | Dihydropyridine | Partial saturation of the ring, useful synthetic intermediate. |

Spectroscopic and Crystallographic Data for this compound Not Found

Comprehensive searches for advanced spectroscopic and crystallographic characterization data for the specific chemical compound This compound have been conducted. Despite extensive efforts to locate experimental data, specific details regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and electronic absorption and emission spectroscopy could not be sourced from the available scientific literature and databases.

The performed searches for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), and ¹⁵N NMR spectral analyses did not yield any specific results for this compound. Similarly, searches for its Infrared (IR), Raman, and electronic absorption and emission (UV-Vis and fluorescence) spectra were unsuccessful in providing the necessary data to populate the requested article structure.

While general information on the spectroscopic properties of related pyridine derivatives is available, the strict requirement to focus solely on "this compound" prevents the inclusion of data from analogous compounds. Therefore, due to the absence of specific experimental data for the target molecule in the public domain, it is not possible to generate the detailed and scientifically accurate article as requested in the provided outline.

Advanced Spectroscopic and Crystallographic Characterization of 4 Methyl 2,3 Diphenylpyridine

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of a molecule that absorb light. tanta.edu.eg

In organic molecules like 4-Methyl-2,3-diphenylpyridine, the most common electronic transitions involve π and n (non-bonding) electrons moving to π* (pi-antibonding) orbitals. libretexts.org Molecules with conjugated π systems, where p-orbitals are connected across multiple atoms, tend to have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). lumenlearning.com This results in the absorption of light at longer wavelengths. lumenlearning.com

The electronic absorption spectra of substituted pyridines typically exhibit multiple absorption bands. researchgate.net For this compound, the conjugated system of the two phenyl rings and the pyridine (B92270) ring constitutes a significant chromophore. The expected electronic transitions would be primarily π → π* transitions, associated with the aromatic system, and potentially n → π* transitions involving the lone pair of electrons on the nitrogen atom of the pyridine ring. libretexts.orgresearchgate.net The π → π* transitions are generally more intense than n → π* transitions. lumenlearning.com

The solvent in which the spectrum is measured can influence the absorption maxima (λmax). Increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. tanta.edu.eg

Table 1: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π → π* | 200 - 400 | High |

| n → π* | > 300 | Low |

Note: Actual values may vary based on solvent and experimental conditions.

Fluorescence and Phosphorescence Properties

Fluorescence and phosphorescence are two types of photoluminescence, where a molecule emits light after absorbing a photon. libretexts.org Fluorescence is the emission of light from an excited singlet state and is a short-lived process, typically lasting less than 10-5 seconds. libretexts.org Phosphorescence, on the other hand, involves a change in electron spin to an excited triplet state, resulting in a much longer emission lifetime, from milliseconds to minutes. libretexts.org Both fluorescence and phosphorescence occur at longer wavelengths than the initial absorption. libretexts.org

The fluorescence properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of amino or dimethylamino groups to a phenyl-substituted imidazo[1,2-a]pyridine (B132010) can shift fluorescence to the visible region in polar solvents. nih.gov Conversely, groups like nitro or carboxylic acid can inhibit or quench fluorescence. libretexts.org The rigid structure of aromatic rings, such as in this compound, is generally favorable for fluorescence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M+•). chemguide.co.uk This molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals. chemguide.co.ukuni-saarland.de Only the charged fragments are detected and plotted on a mass spectrum according to their mass-to-charge ratio (m/z). chemguide.co.uk

For this compound (C18H15N), the exact mass of the molecular ion would be the primary indicator of its identity. The fragmentation pattern provides structural information. The stability of the resulting fragment ions often dictates the fragmentation pathways. libretexts.org In aromatic compounds, the aromatic rings themselves are quite stable, so fragmentation may involve the loss of substituents or cleavage of bonds connecting the rings.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 257 | [C18H15N]+• | Molecular Ion (M+•) |

| 256 | [C18H14N]+ | Loss of a hydrogen atom from the molecular ion |

| 242 | [C17H12N]+ | Loss of a methyl radical (•CH3) from the molecular ion |

| 180 | [C12H10N]+ | Loss of a phenyl radical (•C6H5) |

| 167 | [C12H9]+ | Phenyl-substituted pyridine fragment |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure

For a molecule like this compound, SCXRD analysis would reveal the planarity of the pyridine and phenyl rings and, crucially, the dihedral angles between them. In similar multi-ring systems, steric hindrance often prevents the rings from being coplanar. For example, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the adjacent benzene (B151609) rings by significant angles. nih.gov A similar non-planar conformation would be expected for this compound due to steric interactions between the phenyl groups at the 2 and 3 positions.

Table 3: Representative Crystallographic Data for a Substituted Diphenylpyridine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 15.3400(4) |

| b (Å) | 5.02920(10) |

| c (Å) | 16.7042(4) |

| β (°) | 100.545(2) |

| Volume (Å3) | 900.07(5) |

| Dihedral Angle (Pyridine-Phenyl 1) | 17.26 (6)° |

| Dihedral Angle (Pyridine-Phenyl 2) | 56.16 (3)° |

Data is illustrative and based on a related structure, 4-(3-methoxyphenyl)-2,6-diphenylpyridine and an intermediate in the synthesis of tetraazafluoranthen-3(2H)-one. nih.govmdpi.com

Other Advanced Analytical Techniques (e.g., Ion Mobility Spectrometry for Pyridine Derivatives)

Beyond the core techniques, other advanced analytical methods can provide further characterization. Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), is a rapid and sensitive technique for separating ions in the gas phase based on their size, shape, and charge. eemj.eufiu.edu

For pyridine derivatives, IMS can be a valuable tool. It has been used for the trace detection of pyridine, which can be an indicator of certain illicit activities. eemj.euresearchgate.net The technique measures the drift time of an ion through a gas-filled tube under the influence of an electric field. This drift time is related to the ion's collision cross-section (CCS), a value that reflects its three-dimensional shape. chimia.ch

IMS can distinguish between isomers that have the same mass but different shapes. fiu.edu For a library of substituted diphenylpyridines, IMS could potentially differentiate between positional isomers. The reduced mobility of a pyridine product ion has been calculated to be K0= 1.75 cm2V-1s-1. eemj.euresearchgate.net This demonstrates the quantitative data that can be obtained from IMS for pyridine-containing compounds.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine |

Theoretical and Computational Studies of 4 Methyl 2,3 Diphenylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the distribution of electrons and the resulting molecular properties. For complex molecules like 4-Methyl-2,3-diphenylpyridine, this involves sophisticated computational techniques to model its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurjchem.comnih.gov It is particularly effective for optimizing molecular geometries and has been shown to provide a good balance between accuracy and computational cost for medium and large-sized molecules. nih.gov

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would be employed to determine its most stable three-dimensional conformation (geometry optimization). eurjchem.comresearchgate.net This process calculates the bond lengths, bond angles, and dihedral (torsion) angles that correspond to the lowest energy state of the molecule. A key structural feature of interest would be the dihedral angles between the plane of the central pyridine (B92270) ring and the two phenyl rings at positions 2 and 3. In similar polysubstituted pyridine compounds, these rings are often not coplanar. For instance, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the adjacent benzene (B151609) rings by significant angles. nih.gov The optimized geometry provides the foundation for calculating various other electronic properties. nih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides fundamental structural data for the C-C, C-N, and C-H bonds within the molecule. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Defines the molecular shape and steric relationships between substituents. |

| Dihedral Angles | The angle between two intersecting planes (e.g., defined by the pyridine and phenyl rings). | Indicates the degree of twist or planarity, which affects electronic conjugation and steric hindrance. |

| Total Energy | The calculated total energy of the molecule in its optimized state. | Allows for comparison of the relative stability of different possible conformers. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Two of the most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net For substituted pyridines, the nature and position of substituent groups can significantly influence the HOMO-LUMO gap. researcher.life

Another powerful tool derived from the electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule. bohrium.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For a molecule like this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, identifying it as a primary site for electrophilic interactions.

| Concept | Parameter | Information Yielded |

|---|---|---|

| Frontier Molecular Orbitals | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| ΔE (ELUMO - EHOMO) | Energy Gap; indicates chemical reactivity, kinetic stability, and optical properties. | |

| Molecular Electrostatic Potential (MEP) | Color-coded map of charge distribution. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Natural Bond Orbital (NBO) analysis is a theoretical framework that interprets the complex molecular wavefunction in terms of localized chemical concepts, such as bonds, lone pairs, and core orbitals, which align with the familiar Lewis structure representation. scirp.org This method is particularly useful for studying intramolecular interactions, charge transfer, and the delocalization of electron density, which are key factors in determining molecular stability. niscpr.res.inconfex.com

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, optical data storage, and telecommunications. nih.govnih.gov Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and significant charge transfer often exhibit large NLO responses. nih.gov

Computational chemistry provides a powerful tool for predicting the NLO properties of new molecules, thereby guiding the synthesis of promising candidates. Using DFT, key NLO-related parameters such as the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities can be calculated. nih.govrsc.org A large hyperpolarizability value is indicative of a strong NLO response. For this compound, the presence of π-conjugated phenyl and pyridine rings suggests it may possess NLO properties. Theoretical calculations would quantify these properties and assess its potential as an NLO material. Molecules with smaller HOMO-LUMO gaps often exhibit larger hyperpolarizabilities due to the ease of intramolecular charge transfer. nih.gov

Analysis of Intermolecular Interactions

While quantum chemical calculations focus on the properties of an individual molecule, understanding how molecules interact with each other is crucial for predicting the properties of a material in the solid state, such as its crystal structure and packing.

Hirshfeld surface analysis is a modern and intuitive method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

This surface can be mapped with various properties to highlight intermolecular contacts. A commonly used map is the normalized contact distance (dnorm), which uses a red-white-blue color scheme. mdpi.com Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii sum and represent close intermolecular interactions, such as hydrogen bonds. White areas represent contacts approximately at the van der Waals distance, and blue areas signify longer contacts.

| Analysis Tool | Description | Insight Provided |

|---|---|---|

| dnorm Surface | A 3D surface mapped with the normalized contact distance. | Visually identifies key intermolecular contact points, with red spots indicating close/strong interactions. |

| 2D Fingerprint Plot | A 2D histogram of all intermolecular contacts. | Provides a quantitative summary of the types of interactions (e.g., H···H, C···H) and their relative contributions to the crystal packing. |

| Shape Index & Curvedness | Surface properties that describe the shape of the molecule. | Helps identify π-π stacking interactions, which appear as characteristic adjacent red and blue triangles on the shape index map. |

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Plot Analysis

Non-Covalent Interaction (NCI) analysis is a computational chemistry technique used to visualize and understand weak, non-covalent interactions within and between molecules. These interactions are crucial for understanding molecular conformation, crystal packing, and biological interactions. The method is based on the electron density (ρ) and its derivatives, particularly the Reduced Density Gradient (RDG), which is a dimensionless quantity that helps identify regions where non-covalent interactions occur.

The analysis generates 3D isosurfaces within a molecule, which are color-coded to indicate the nature and strength of the interactions.

Blue surfaces typically indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong repulsive interactions, often found in sterically hindered regions or within rings.

A corresponding 2D plot, known as the RDG plot or scatterplot, graphs the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). Spikes in this plot at low density values correspond to the non-covalent interactions, with their position and sign indicating their type (attractive or repulsive). This analysis provides a qualitative and quantitative picture of the non-covalent forces stabilizing a molecule's structure.

Without specific research on this compound, a data table summarizing NCI/RDG findings cannot be generated.

Vibrational Energy Distribution Analysis (VEDA) for Spectroscopic Correlation

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to assign and interpret theoretical vibrational spectra (like FT-IR and Raman) by breaking down the complex normal vibrational modes of a molecule into contributions from simpler internal coordinates (e.g., stretching, bending, and torsion). This is essential because the vibrational modes calculated by quantum chemistry software are often delocalized over the entire molecule, making direct comparison with experimental spectra difficult.

The VEDA program uses the output from quantum chemistry calculations (such as those from Gaussian software) to determine the Potential Energy Distribution (PED). The PED quantifies the percentage contribution of each defined internal coordinate to a specific normal mode. This allows for a precise and unambiguous assignment of spectral bands to specific functional groups and molecular motions. For example, a band in an IR spectrum might be assigned as being composed of 70% C-H stretching, 20% C-C bending, and 10% other motions.

This detailed correlation between theoretical and experimental spectra is invaluable for confirming molecular structures and understanding the vibrational properties of a compound. As no VEDA studies for this compound were found, a table of vibrational assignments and PED contributions cannot be provided.

Mechanistic Computational Studies for Reaction Pathways and Transition States

Mechanistic computational studies use quantum chemistry methods to investigate the detailed step-by-step pathways of chemical reactions. These studies are crucial for understanding how reactants are converted into products, identifying reactive intermediates, and determining the energetic favorability of a proposed mechanism.

A key goal of these studies is to locate and characterize transition states (TS), which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

Computational methods like Density Functional Theory (DFT) are commonly employed to model these pathways. The results provide insights into bond-breaking and bond-forming processes, the influence of catalysts, and the reasons for observed product selectivity. Such computational investigations can rationalize experimental findings and predict the outcomes of new reactions. No specific computational studies on the reaction pathways or transition states involving this compound were identified in the literature search.

Applications and Advanced Materials Research Based on 4 Methyl 2,3 Diphenylpyridine

Coordination Chemistry: 4-Methyl-2,3-diphenylpyridine as a Ligand

The ability of pyridine (B92270) and its derivatives to act as effective ligands for a wide range of metal ions is a cornerstone of coordination chemistry. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can be readily donated to a metal center to form a coordinate bond. The electronic and steric properties of substituents on the pyridine ring can significantly influence the properties of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

No specific studies detailing the synthesis and structural characterization of metal complexes involving this compound as a ligand were identified in the available literature. The synthesis of such complexes would typically involve the reaction of a salt of the desired metal with the this compound ligand in a suitable solvent. Characterization would then be carried out using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, FT-IR spectroscopy, and elemental analysis to determine the precise structure and bonding within the complex.

Role in Catalysis (e.g., Homogeneous and Heterogeneous Catalysis)

Metal complexes containing pyridine-type ligands are widely employed as catalysts in a multitude of organic reactions. The ligand can influence the catalytic activity of the metal center by modifying its electronic properties, steric environment, and stability. However, no research was found that specifically investigates the use of this compound-metal complexes in either homogeneous or heterogeneous catalysis. Research in this area would involve testing the catalytic efficacy of such complexes in reactions like cross-coupling, hydrogenation, or oxidation.

Electrochemical Properties and Redox Behavior of Coordination Compounds

The electrochemical properties of coordination compounds are crucial for their application in areas such as redox catalysis, sensing, and molecular electronics. The redox behavior of a metal complex is influenced by both the metal ion and the coordinating ligands. There is no available data on the electrochemical properties or redox behavior of coordination compounds formed with this compound. Such studies would typically involve techniques like cyclic voltammetry to determine the redox potentials and stability of different oxidation states of the metal complexes.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. Pyridine-containing molecules are often used as building blocks in supramolecular chemistry due to their ability to participate in hydrogen bonding, π-π stacking, and metal-ligand coordination. These interactions can be used to direct the self-assembly of molecules into well-defined, functional supramolecular architectures. No publications were found that explore the role of this compound in supramolecular chemistry or self-assembly processes.

Exploration in Materials Science

Pyridine-based compounds and their metal complexes are of significant interest in materials science due to their unique optical, electronic, and magnetic properties.

Applications in Optoelectronic Materials

Organic compounds with extended π-systems, such as those containing multiple phenyl groups, often exhibit interesting photophysical properties that make them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While the general class of polypyridyl ligands has been extensively studied for these applications, there is no specific research on the application of this compound in optoelectronic materials. Such research would involve the synthesis and characterization of the compound's photoluminescent or photovoltaic properties.

Development of Sensors Based on Pyridine Scaffolds

The pyridine ring, a fundamental heterocyclic scaffold, is a subject of significant interest in the development of chemical sensors due to its inherent electronic properties and ability to participate in various intermolecular interactions. researchgate.netnih.gov Pyridine derivatives are widely employed as chemosensors for the detection of a diverse range of analytes, including cations, anions, and neutral molecules. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, making it an effective recognition motif. mdpi.com

The sensing mechanism in pyridine-based sensors often relies on changes in their photophysical properties, such as fluorescence or color, upon interaction with an analyte. researchgate.netmdpi.com These changes can be triggered by several phenomena, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer-monomer formation. The design of such sensors typically involves the functionalization of the pyridine ring with specific recognition units and signaling moieties to achieve high selectivity and sensitivity for the target analyte.

While direct research on the sensing applications of this compound is not extensively documented, the known properties of related compounds offer insights into its potential. For instance, the structurally similar compound 4-Methyl-2,6-diphenylpyridine is noted for its fluorescent properties, which are a key characteristic for the development of luminescent probes for chemical and biological sensing. ontosight.ai This suggests that this compound may also possess favorable photophysical characteristics for sensor development. The diphenyl-substituted pyridine framework can provide a rigid and conjugated system, which is often beneficial for achieving high fluorescence quantum yields and enabling effective signal transduction upon analyte binding.

The development of sensors based on pyridine scaffolds is a vibrant area of research, with numerous examples reported in the scientific literature. These sensors have been designed to detect a wide array of analytes with high sensitivity and selectivity. The versatility of the pyridine ring allows for its incorporation into various sensor designs, from simple colorimetric probes to complex fluorescent systems.

| Sensor Type | Analyte Detected | Sensing Principle | Reference |

| Fluorescent | Heavy metal ions (e.g., Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Complexation leading to changes in fluorescence intensity | mdpi.com |

| Colorimetric | Anions, cations, neutral species | Change in color upon analyte binding | researchgate.netnih.gov |

| Fluorescent | Benzene (B151609) and gasoline adulteration | Solvatochromic effects on fluorescence emission | mdpi.com |

Utility as Advanced Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Substituted pyridines are of paramount importance in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. lifechemicals.comnih.gov Their prevalence in natural products, pharmaceuticals, and functional materials underscores the significance of synthetic methodologies that allow for their preparation and functionalization. lifechemicals.comresearchgate.net The pyridine nucleus is a key structural motif in numerous FDA-approved drugs. lifechemicals.com The ability to introduce various substituents onto the pyridine ring enables the fine-tuning of the physicochemical and biological properties of the target molecules. iajpr.com

The reactivity of the pyridine ring can be modulated by its substituents. While the pyridine ring is generally electron-deficient and susceptible to nucleophilic substitution, the presence of activating or directing groups can facilitate a range of chemical transformations. nih.gov Functionalized pyridines are employed in a variety of synthetic reactions, including cross-coupling reactions, to build intricate molecular architectures. nih.govnbinno.com

Although specific applications of this compound as a synthetic intermediate are not widely reported, its structure suggests significant potential. The presence of two phenyl groups and a methyl group on the pyridine core provides multiple sites for further functionalization. The phenyl rings can be subjected to electrophilic substitution reactions, while the methyl group can potentially be functionalized through various C-H activation strategies. The pyridine nitrogen can be quaternized or oxidized, further expanding its synthetic utility.

The synthesis of complex molecules often relies on the availability of highly functionalized building blocks. Pyridine derivatives, including diphenylpyridines, can be key intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials for organic electronics. ontosight.ainih.govnbinno.com For example, other diphenylpyridine derivatives have been synthesized and utilized in the development of molecules for DNA recognition, highlighting the role of this scaffold in creating biologically active compounds. researchgate.net The strategic placement of the methyl and phenyl groups in this compound could be leveraged to control the regioselectivity of subsequent reactions, making it a potentially valuable precursor in multistep syntheses.

The following table summarizes the types of complex molecules and scaffolds synthesized from pyridine-based building blocks, illustrating the broad applicability of this class of compounds in organic synthesis.

| Class of Compound Synthesized | Synthetic Utility of Pyridine Intermediate | Reference |

| Pharmaceuticals | Core scaffold for active pharmaceutical ingredients (APIs) | lifechemicals.comnbinno.com |

| Agrochemicals | Key structural component in pesticides and herbicides | nih.gov |

| Functional Materials | Building block for organic light-emitting diode (OLED) materials | nbinno.com |

| Biologically Active Molecules | Precursor for compounds with DNA binding and cytotoxic properties | researchgate.net |

| Fused Heterocyclic Systems | Intermediate for the synthesis of pyrido[2,3-d]pyrimidines and 1,8-naphthyridines | nih.gov |

Conclusion and Future Research Directions

Synthesis of Novel 4-Methyl-2,3-diphenylpyridine Derivatives

The future synthesis of novel derivatives based on the this compound core will likely focus on the selective functionalization of the pyridine (B92270) ring, the methyl group, and the peripheral phenyl rings. Advances in multicomponent reactions, potentially using nanocatalysts, offer a pathway to construct complex, polyfunctionalized pyridine systems efficiently. rsc.org The strategic introduction of various functional groups is paramount for tuning the molecule's physicochemical properties for specific applications.

Future synthetic endeavors could target the following transformations:

Oxidation of the Methyl Group: The C4-methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, providing handles for further elaboration into esters, amides, or other functional moieties.

C-H Functionalization of the Pyridine Ring: Directing C-H functionalization to the C5 or C6 positions of the pyridine ring is a key area for exploration. This could involve transition-metal-catalyzed cross-coupling reactions or novel radical-based methods to install new carbon-carbon or carbon-heteroatom bonds. acs.org

Functionalization of the Phenyl Rings: Electrophilic aromatic substitution on the C2 and C3 phenyl rings can introduce a wide array of substituents (e.g., nitro, halogen, acyl groups), which can then be converted into other functional groups to modulate electronic properties or provide sites for bioconjugation.

Table 1: Potential Synthetic Strategies for Novel this compound Derivatives

| Target Position | Reaction Type | Potential Reagents | Desired Functional Group |

|---|---|---|---|

| C4-Methyl Group | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | -CH₂Br |

| C4-Methyl Group | Oxidation | KMnO₄, K₂Cr₂O₇ | -COOH |

| C5/C6-Position | C-H Arylation | Palladium Catalyst, Aryl Halide | -Aryl |

| C5/C6-Position | C-H Halogenation | N-Halosuccinimide | -Cl, -Br, -I |

| Phenyl Rings (para) | Nitration | HNO₃, H₂SO₄ | -NO₂ |

Challenges and Opportunities in Pyridine Functionalization

The functionalization of the pyridine scaffold presents inherent challenges due to the electronic nature of the heterocycle. The nitrogen atom renders the ring electron-deficient, making it susceptible to nucleophilic attack (typically at C2 and C4) but resistant to electrophilic substitution. nih.gov For a polysubstituted molecule like this compound, achieving high regioselectivity at the remaining C5 and C6 positions is a significant hurdle. nih.gov

However, these challenges create opportunities for innovation. Recent breakthroughs offer promising solutions:

Site-Selective C-H Functionalization: A major challenge is controlling the position of new functional groups. acs.orgresearchgate.net New strategies, such as the use of transient directing groups or the formation of pyridinium (B92312) salts, can alter the innate reactivity of the pyridine ring to achieve previously difficult transformations. acs.org For instance, methods that enable para-selective functionalization under acidic conditions or C4 functionalization via metalation provide powerful tools for modifying complex pyridines. acs.orgnih.gov

Dearomatization-Rearomatization Strategies: Temporary dearomatization of the pyridine ring can reverse its electronic properties, allowing for functionalization at positions that are typically unreactive, such as the C3 (meta) position. acs.orgresearchgate.net Applying such strategies to the this compound backbone could unlock novel chemical space.

Photochemical and Radical-Based Methods: The use of visible light photoredox catalysis and the generation of pyridinyl radicals are emerging as powerful, mild methods for pyridine functionalization. acs.org These approaches can offer unique selectivity profiles compared to traditional ionic reactions and are often compatible with a wider range of functional groups.

Table 2: Comparison of Modern Pyridine Functionalization Techniques

| Method | Advantage | Key Challenge | Potential Regioselectivity |

|---|---|---|---|

| Transition-Metal Catalysis | High efficiency, broad scope | Catalyst cost, ligand design | C2, C5, C6 |

| Dearomatization-Rearomatization | Access to "difficult" positions | Multi-step, substrate-specific | C3, C4 |

| Photoredox Catalysis | Mild conditions, high functional group tolerance | Requires specific photocatalysts | C2, C4, C6 |

Emerging Research Trends in Polyaryl Pyridine Chemistry

Polyaryl pyridines are increasingly recognized for their utility as privileged scaffolds in both medicinal chemistry and materials science. nih.govnih.gov The rigid, planar structure and unique electronic properties imparted by the combination of pyridine and multiple phenyl rings make them attractive building blocks.

Medicinal Chemistry: Pyridine-containing compounds are prevalent in FDA-approved drugs, acting as crucial pharmacophores in treatments for a wide range of diseases. nih.govnih.govnih.gov The pyridine ring can improve water solubility and act as a hydrogen bond acceptor, enhancing pharmacokinetic properties. nih.govresearchgate.net Polyaryl pyridine scaffolds are being investigated as inhibitors for enzymes like cyclin-dependent kinase 2 (CDK2) and in the development of agents with anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.govresearchgate.net

Materials Science: The photophysical and electronic properties of polyaryl pyridines make them excellent candidates for advanced materials. Their electron-withdrawing nature is beneficial for creating electron-transporting materials used in organic light-emitting devices (OLEDs). rsc.org Furthermore, incorporating pyridine moieties into polymers can lead to polyimides with excellent thermal stability and specific dielectric properties, suitable for applications in microelectronics and aerospace. researchgate.net Fluorinated polyaryl pyridines are also being explored for creating high-performance polymers with enhanced thermal and chemical resistance. mdpi.com

Table 3: Emerging Applications of Polyaryl Pyridine Scaffolds

| Field | Application | Key Property | Example Compound Class |

|---|---|---|---|

| Medicinal Chemistry | Kinase Inhibitors | Rigid scaffold for receptor binding | Pyrazolopyridines nih.gov |

| Medicinal Chemistry | Insecticides | Bioactivity against specific pests | 2-phenylpyridine derivatives mdpi.com |

| Materials Science | OLEDs | Electron transport, thermal stability | Bis-terpyridine derivatives rsc.org |

Prospective Avenues for Theoretical and Applied Research on this compound

Building on the current landscape, future research on this compound can be strategically directed toward both fundamental understanding and practical application.

Theoretical Research: Computational studies, particularly using Density Functional Theory (DFT), will be invaluable. bohrium.combohrium.com These studies can predict the molecule's electronic structure, reactivity, and spectroscopic properties. DFT can help rationalize the regioselectivity of functionalization reactions and model the mechanism of potential cycloaddition or substitution reactions. researchgate.net Furthermore, computational modeling can predict the binding affinity of novel derivatives to biological targets, guiding the design of new therapeutic agents and accelerating the drug discovery process. bohrium.com

Applied Research: The this compound core is a prime candidate for screening in various applied contexts. A key avenue is its development as a molecular scaffold in medicinal chemistry. nih.govresearchgate.net Derivatives could be synthesized and tested for a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govresearchgate.net In materials science, the compound and its derivatives could be investigated as building blocks for organic electronic materials. rsc.org By synthesizing polymers or small molecules incorporating this scaffold, researchers could explore their potential as electron transporters in OLEDs or as components in chemosensors. researchgate.netrsc.org

Table 4: Prospective Research Avenues for this compound

| Research Type | Specific Project Idea | Rationale / Goal |

|---|---|---|

| Theoretical | DFT Reactivity Study | Predict sites for electrophilic/nucleophilic attack; rationalize regioselectivity of C-H functionalization. |

| Theoretical | Molecular Docking | Screen virtual libraries of derivatives against known drug targets (e.g., kinases, proteases). |

| Applied | Synthesis & Biological Screening | Create a small library of derivatives and test for cytotoxicity against cancer cell lines. |

| Applied | Development of OLED Materials | Synthesize derivatives with extended conjugation and evaluate their electron mobility and photophysical properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.